molecular formula C14H21NO5 B13523326 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B13523326
M. Wt: 283.32 g/mol
InChI Key: VBTTVJHJPZBNRY-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester apart is its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(16)19-11(17)9-14/h4-9H2,1-3H3

InChI Key

VBTTVJHJPZBNRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC(=O)C2

Origin of Product

United States

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